molecular formula C17H27N3O6 B13916434 (5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid

(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid

Cat. No.: B13916434
M. Wt: 369.4 g/mol
InChI Key: DNUKGHCAPBQYLM-AGIUHOORSA-N
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Description

(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an acetyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method allows for the formation of the pyrrolo[1,2-a][1,5]diazocine ring system through the oxidative dehydrogenation of α-amino ketones and the subsequent annulation with oximes.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Properties

Molecular Formula

C17H27N3O6

Molecular Weight

369.4 g/mol

IUPAC Name

(5S,8S,10aR)-3-acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid

InChI

InChI=1S/C17H27N3O6/c1-10(21)19-8-7-11-5-6-13(15(23)24)20(11)14(22)12(9-19)18-16(25)26-17(2,3)4/h11-13H,5-9H2,1-4H3,(H,18,25)(H,23,24)/t11-,12+,13+/m1/s1

InChI Key

DNUKGHCAPBQYLM-AGIUHOORSA-N

Isomeric SMILES

CC(=O)N1CC[C@H]2CC[C@H](N2C(=O)[C@H](C1)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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